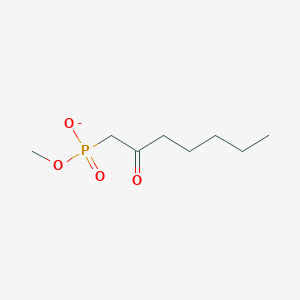

Methyl (2-oxoheptyl)phosphonate

Description

Overview of Organophosphorus Chemistry and Phosphonates in Modern Synthetic Strategies

Organophosphorus chemistry is a broad and dynamic field that studies organic compounds containing phosphorus. youtube.com These compounds are notable for phosphorus's ability to exist in various oxidation states and coordination numbers, leading to a vast array of structures and reactivities. nih.gov This versatility has made organophosphorus compounds indispensable in many areas, including medicinal chemistry, materials science, and agriculture. slideshare.net In the realm of synthetic organic chemistry, they are crucial as reagents, catalysts, and ligands. nih.gov

Among the diverse classes of organophosphorus compounds, phosphonates—characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to two alkoxy or aryloxy groups, and single-bonded to a carbon atom—are of significant interest. These P(V) compounds are valued for their stability and unique reactivity. Phosphonate-stabilized carbanions, for instance, are key nucleophiles in carbon-carbon bond-forming reactions, offering distinct advantages over other carbanionic species. wikipedia.org Their utility is highlighted in powerful synthetic methods like the Horner-Wadsworth-Emmons reaction, which provides stereoselective access to alkenes. alfa-chemistry.com

Significance of β-Ketophosphonates in Organic Synthesis

Within the phosphonate (B1237965) family, β-ketophosphonates are particularly valuable synthetic intermediates. These molecules contain a ketone functional group at the carbon atom beta to the phosphonate group. This structural arrangement confers unique reactivity, primarily due to the acidity of the α-protons (the methylene (B1212753) group situated between the carbonyl and phosphonyl groups).

The primary significance of β-ketophosphonates lies in their role as precursors to stabilized phosphonate carbanions for the Horner-Wadsworth-Emmons (HWE) reaction. nrochemistry.com Deprotonation of a β-ketophosphonate generates a highly nucleophilic carbanion that is stabilized by the adjacent phosphonate and ketone groups. This anion readily reacts with aldehydes and ketones to form α,β-unsaturated carbonyl compounds, a common structural motif in many biologically active molecules and complex natural products. slideshare.netnrochemistry.com The HWE reaction using β-ketophosphonates is often favored over the classical Wittig reaction because the water-soluble phosphate (B84403) byproduct is easily removed during workup, and the reaction typically provides excellent stereocontrol, favoring the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com

Historical Context and Evolution of Research on Methyl (2-oxoheptyl)phosphonate and Related Structures

The historical importance of methyl (2-oxoheptyl)phosphonate, specifically its dimethyl ester, is intrinsically linked to the development of the Horner-Wadsworth-Emmons reaction and its application in landmark total syntheses. Leopold Horner, in 1958, first reported a modification of the Wittig reaction using phosphonate-stabilized carbanions. wikipedia.org This work was subsequently refined and expanded by William S. Wadsworth and William D. Emmons, establishing the reaction as a cornerstone of modern organic synthesis. wikipedia.org

The utility of this methodology was famously showcased in the total synthesis of prostaglandins (B1171923) by E.J. Corey and his group in the late 1960s and early 1970s. nih.govsynarchive.com Prostaglandins are a class of physiologically active lipid compounds with a core cyclopentane (B165970) ring and two side chains. youtube.com In Corey's convergent synthesis of Prostaglandin (B15479496) F2α and Prostaglandin E2, the introduction of the lower side chain (the ω-chain) was accomplished via an HWE reaction. synarchive.comyoutube.com This key step involved the reaction of a complex aldehyde intermediate with the anion of dimethyl (2-oxoheptyl)phosphonate. synarchive.comsigmaaldrich.com This specific phosphonate provided the necessary seven-carbon chain with a terminal ketone, which could then be stereoselectively reduced to the required hydroxyl group found in the natural product. The success of this strategy cemented the role of dimethyl (2-oxoheptyl)phosphonate as a critical building block in prostaglandin chemistry. sigmaaldrich.com Since then, research has continued to explore its use and the synthesis of related β-ketophosphonates for creating a wide range of complex molecules. sigmaaldrich.comchemicalbook.com

Physicochemical Properties of Dimethyl (2-oxoheptyl)phosphonate

The compound commonly referred to as methyl (2-oxoheptyl)phosphonate in synthetic contexts is typically the dimethyl ester, Dimethyl (2-oxoheptyl)phosphonate. Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₉O₄P | nih.gov |

| Molecular Weight | 222.22 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Clear, colorless to slightly yellow liquid | chemicalbook.com |

| Boiling Point | 109 °C at 0.4 mmHg | sigmaaldrich.comchemicalbook.com |

| Density | 1.07 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index (n20/D) | 1.444 | sigmaaldrich.comchemicalbook.com |

| CAS Number | 36969-89-8 | sigmaaldrich.com |

Synthesis of Dimethyl (2-oxoheptyl)phosphonate

The most common and efficient method for preparing β-ketophosphonates, including dimethyl (2-oxoheptyl)phosphonate, is through the acylation of a phosphonate anion with an ester. This approach is often preferred over the Michaelis-Arbuzov reaction with an α-haloketone, which can be complicated by side reactions.

The synthesis typically involves the following steps:

Formation of the Phosphonate Anion: Dimethyl methylphosphonate (B1257008) is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), and cooled to a low temperature (typically -78 °C). A strong base, most commonly n-butyllithium (n-BuLi), is then added dropwise to deprotonate the methyl group, generating the lithiated phosphonate anion.

Acylation with an Ester: A solution of a suitable ester, in this case, a methyl hexanoate, is added to the cold solution of the phosphonate anion.

Reaction and Workup: The anion undergoes nucleophilic acyl substitution at the ester carbonyl, displacing the methoxide (B1231860) leaving group to form the desired β-ketophosphonate. The reaction is then quenched, typically with an acid, and the product is isolated and purified through extraction and distillation. prepchem.com

A similar procedure is noted for the preparation of related structures like Dimethyl (6-methyl-2-oxoheptyl)phosphonate, which is synthesized from methyl 5-methylcaproate and dimethyl methylphosphonate. prepchem.com

Properties

CAS No. |

64243-82-9 |

|---|---|

Molecular Formula |

C8H16O4P- |

Molecular Weight |

207.18 g/mol |

IUPAC Name |

methoxy(2-oxoheptyl)phosphinate |

InChI |

InChI=1S/C8H17O4P/c1-3-4-5-6-8(9)7-13(10,11)12-2/h3-7H2,1-2H3,(H,10,11)/p-1 |

InChI Key |

NKORFRGHAMJFOJ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCC(=O)CP(=O)([O-])OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Oxoheptyl Phosphonate and Its Analogues

Established Synthetic Routes to Methyl (2-oxoheptyl)phosphonate

The synthesis of Methyl (2-oxoheptyl)phosphonate, a key intermediate in the synthesis of prostaglandins (B1171923), is primarily achieved through two main pathways: the acylation of phosphonate (B1237965) esters and variations of the Michaelis-Arbuzov reaction. orgsyn.org The choice of method often depends on the availability of starting materials, desired scale, and tolerance for potential side reactions.

Formation via Deprotonation and Acylation of Phosphonate Esters

The most direct and widely employed method for synthesizing β-ketophosphonates, including Methyl (2-oxoheptyl)phosphonate, involves the deprotonation of a methylphosphonate (B1257008) followed by acylation with an appropriate ester. This approach, often described as a "phospha-Claisen" condensation, is generally high-yielding and avoids many of the pitfalls associated with other methods.

The synthesis of Methyl (2-oxoheptyl)phosphonate is efficiently carried out by the condensation of Dimethyl Methylphosphonate with Methyl Caproate. This reaction involves the generation of a carbanion from the phosphonate by a strong base, which then acts as a nucleophile, attacking the carbonyl carbon of the ester.

A highly effective and general procedure utilizes lithium diisopropylamide (LDA) as the base. By generating the phosphonate anion in the presence of the ester at 0°C, the reaction proceeds rapidly and cleanly, providing the desired β-ketophosphonate in high yield. This method is operationally simple and scalable, avoiding the need for cryogenic temperatures (-78°C) that were often required in older protocols to prevent side reactions. wikipedia.org The reaction tolerates a wide variety of electronically and structurally diverse esters. wikipedia.org

Table 1: Synthesis of β-Ketophosphonates via LDA-Mediated Condensation of Esters and Phosphonates wikipedia.org

| Phosphonate Ester | Ester | Product | Yield (%) |

| Dimethyl methylphosphonate | Methyl benzoate | Dimethyl (2-oxo-2-phenylethyl)phosphonate | 96 |

| Dimethyl methylphosphonate | Methyl 4-methoxybenzoate | Dimethyl [2-(4-methoxyphenyl)-2-oxoethyl]phosphonate | 95 |

| Dimethyl methylphosphonate | Methyl 2-phenylacetate | Dimethyl (2-oxo-3-phenylpropyl)phosphonate | 90 |

| Diethyl ethylphosphonate | Methyl benzoate | Diethyl (1-benzoyl-ethyl)phosphonate | 93 |

An alternative strategy, particularly useful for the synthesis of analogues of Methyl (2-oxoheptyl)phosphonate, involves the alkylation of a dianion generated from a simpler β-ketophosphonate precursor, such as Dimethyl (2-oxopropyl)phosphonate.

In this method, the starting β-ketophosphonate is treated with two equivalents of a strong base. The first equivalent deprotonates the acidic α-carbon (between the carbonyl and phosphonate groups) to form a monoanion. The second equivalent removes a proton from the less acidic γ-carbon (the terminal methyl group), generating a dianion. This dianion then reacts selectively with an alkylating agent, such as an alkyl halide, at the more nucleophilic γ-carbon. This approach allows for the stepwise construction of the carbon chain. For example, the dianion of Dimethyl (2-oxopropyl)phosphonate can be alkylated with butyl bromide to introduce the remainder of the heptyl chain.

Table 2: Synthesis of β-Ketophosphonate Analogues via γ-Alkylation of Dianions

| Starting β-Ketophosphonate | Base (Equivalents) | Alkylating Agent | Product |

| Dimethyl (2-oxopropyl)phosphonate | n-BuLi (2.0) | n-Butyl bromide | Dimethyl (2-oxoheptyl)phosphonate |

| Dimethyl (2-oxopropyl)phosphonate | n-BuLi (2.0) | Benzyl (B1604629) bromide | Dimethyl (2-oxo-4-phenylbutyl)phosphonate |

| Diethyl (2-oxopropyl)phosphonate | NaH (1.0), n-BuLi (1.0) | Allyl bromide | Diethyl (2-oxohex-5-enyl)phosphonate |

Michaelis-Arbuzov Reaction Approaches

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, traditionally used to form carbon-phosphorus bonds. chem-station.comorganic-chemistry.org However, its application to the synthesis of β-ketophosphonates is complicated by a significant competing reaction pathway.

The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602), such as Trimethyl phosphite, with an alkyl halide. wikipedia.org The mechanism begins with the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, displacing the halide and forming a phosphonium (B103445) salt intermediate. In the final step, the displaced halide anion attacks one of the alkyl groups on the phosphorus, resulting in the final phosphonate ester and a new alkyl halide. wikipedia.org

To synthesize Methyl (2-oxoheptyl)phosphonate via this route, the required substrate would be an α-halo ketone, for instance, 1-bromo-2-heptanone or 1-chloro-2-heptanone. However, the reaction of trialkyl phosphites with α-chloro- and α-bromoketones is well-known to be problematic due to the Perkow reaction, which often yields a dialkyl vinyl phosphate (B84403) as the major product. wikipedia.orgchem-station.com The Perkow reaction proceeds via the initial attack of the phosphite on the carbonyl carbon, rather than the halogenated carbon, leading to the undesired C-O-P bond formation. wikipedia.org

The outcome of the reaction is highly dependent on the nature of the halogen. While α-chloro and α-bromo ketones favor the Perkow product, α-iodo ketones react almost exclusively to give the desired Michaelis-Arbuzov product, the β-ketophosphonate. wikipedia.orgnih.gov This is attributed to the greater reactivity of the C-I bond towards nucleophilic displacement. nih.gov

Given the challenges of the Perkow side reaction, modifications to the Michaelis-Arbuzov protocol for the synthesis of β-ketophosphonates have been developed. While various Lewis acid-catalyzed and transition-metal-catalyzed Michaelis-Arbuzov reactions exist, they have shown limited success for α-halo ketone substrates. organic-chemistry.org For instance, certain Lewis acid-mediated protocols that are effective for benzylic halides fail with substrates like ethyl chloroacetate, suggesting they are not suitable for this class of compounds. organic-chemistry.org

The most effective "modified" protocol for obtaining the Arbuzov product from α-haloketones involves an in-situ halide exchange. A recent study demonstrated that α-chloroketones can be selectively converted into either the Perkow or the Arbuzov product by a simple change in reaction conditions. Performing the reaction under solvent-free conditions favors the Perkow product, whereas adding sodium iodide (NaI) to the reaction in acetone leads to the Arbuzov product in high yield and selectivity. rsc.org The NaI facilitates an in-situ Finkelstein reaction, converting the α-chloroketone to the more reactive α-iodoketone, which then proceeds cleanly via the Michaelis-Arbuzov pathway. rsc.org

Table 3: Regioselective O/C Phosphorylation of 2-chloro-1-phenylethan-1-one rsc.org

| Phosphite | Additive/Conditions | Product | Ratio (Arbuzov:Perkow) | Yield (Arbuzov Product, %) |

| Trimethyl phosphite | Solvent-free, 40°C | Perkow Product | 1:11 | 8 |

| Trimethyl phosphite | NaI, Acetone, 50°C | Arbuzov Product | 19:1 | 88 |

| Triethyl phosphite | Solvent-free, 40°C | Perkow Product | 1:44 | 2 |

| Triethyl phosphite | NaI, Acetone, 50°C | Arbuzov Product | 22:1 | 86 |

Radical Michaelis-Arbuzov Approaches

The classic Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide. tandfonline.com However, variations of this reaction, including radical-initiated pathways, have been developed to broaden its scope. While aryl halides are generally unreactive in the traditional SN2-based Michaelis-Arbuzov reaction, radical mechanisms can facilitate the formation of arylphosphonates. For instance, the reaction of iodobenzene with a phosphite can be initiated under conditions that promote the formation of aryl radicals. nih.gov

A free-radical mechanism is also observed in the reaction of carbon tetrachloride with triethyl phosphite, which can be initiated by UV irradiation or the use of a radical initiator like dibenzoyl peroxide to yield diethyl trichloromethylphosphonate. nih.gov These radical approaches offer an alternative pathway for the formation of C-P bonds, particularly for substrates that are not amenable to nucleophilic substitution.

| Reactant 1 | Reactant 2 | Initiator/Condition | Product Type |

| Trialkyl phosphite | Aryl halide | Photo-active catalyst (e.g., Rhodamine 6G), blue light | Arylphosphonate |

| Triethyl phosphite | Carbon tetrachloride | UV irradiation or Dibenzoyl peroxide | Trichloromethylphosphonate |

Alcohol-Based Michaelis-Arbuzov Reactions

A more environmentally benign approach to the Michaelis-Arbuzov reaction avoids the use of alkyl halides and instead utilizes alcohols. nih.gov This method is particularly effective for benzyl and allylic alcohol derivatives in the presence of a catalyst such as tetrabutylammonium iodide (n-Bu4NI). nih.gov While the reaction can also be applied to aliphatic alcohols, the use of triethyl phosphite may lead to the formation of diethyl ethylphosphonate as a byproduct, resulting in lower yields of the desired product. nih.gov The iodide ion can potentially attack both the alkyl group of the alcohol and the ethyl group of the phosphite. nih.gov Using a bulkier phosphite, such as triisopropyl phosphite, can sometimes mitigate these side reactions when working with aliphatic alcohols. nih.gov

The reaction typically involves heating a mixture of the alcohol, the trialkyl phosphite, and the catalyst. beilstein-journals.org The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). beilstein-journals.org

| Alcohol Type | Phosphite | Catalyst | General Conditions |

| Benzyl or Allylic | Triethyl phosphite | 10% n-Bu4NI | Heating |

| Aliphatic | Triisopropyl phosphite | n-Bu4NI | Heating |

Advanced Synthetic Strategies for Related Oxoalkylphosphonates

Beyond the classical and modified Michaelis-Arbuzov reactions, a range of advanced synthetic methods have been developed for the formation of carbon-phosphorus bonds in molecules like oxoalkylphosphonates. These strategies often employ transition metal catalysis or electrochemistry to achieve high efficiency and functional group tolerance.

Palladium-Catalyzed Carbon-Phosphorus Bond Formation

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-P bonds. rsc.org The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with P(O)-H compounds, was a pioneering development in this area. nih.gov This methodology has since been expanded to include a variety of phosphorus sources and coupling partners.

For instance, aryl nonaflates can be coupled with P(O)H compounds in the presence of a palladium catalyst, a reaction that can be accelerated by the addition of an iodide source. nih.gov This approach allows for the synthesis of aryl phosphonates from readily available phenol starting materials. nih.gov The reactions are often carried out in solvents like THF and may require elevated temperatures. sci-hub.se The scope of palladium-catalyzed C-P bond formation is extensive, providing access to a wide array of substituted phosphonates and related compounds. researchgate.net

| Substrate | Phosphorus Source | Catalyst System | Key Feature |

| Aryl Halides | H-phosphonates, H-phosphinates | Palladium complex | Hirao Cross-Coupling |

| Aryl Nonaflates | P(O)H compounds | Palladium catalyst with iodide accelerator | Utilizes readily available phenols |

| Allylic Carbonates | Diphenylphosphine oxide | [Pd2(dba)3] with ligand (e.g., BINAP) | Enantioselective synthesis of allylic phosphine oxides |

Copper-Catalyzed Additions to Boronic Acids

Copper-catalyzed cross-coupling reactions of boronic esters have emerged as a valuable method for forming various types of chemical bonds. nih.gov In the context of C-P bond formation, while not as extensively documented for direct phosphonation of ketones, copper catalysis is used in related transformations. For example, a neighboring boronate group in a substrate can significantly accelerate the rate of transmetalation to copper, enabling site-selective cross-couplings with various electrophiles. nih.gov

This strategy relies on the activation of organoboronic esters, often through the formation of a boron "ate" complex, which then undergoes transmetalation to a copper species. nih.gov The resulting organocopper intermediate can then react with an appropriate electrophile. While direct application to the synthesis of oxoalkylphosphonates from boronic acids is not explicitly detailed, the principles of copper-catalyzed cross-coupling offer a potential avenue for future synthetic designs.

Electrochemical Synthesis of Organophosphorus Compounds

Electrochemical methods provide a green and efficient alternative for the synthesis of organophosphorus compounds. nih.gov These reactions utilize electrical current to drive the formation of C-P bonds, often avoiding the need for harsh reagents. beilstein-journals.org The anodic oxidation of phosphorous acid esters in the presence of aromatic compounds can lead to the formation of arylphosphonic acid esters. tandfonline.com

The choice of electrode material is crucial in electrochemical synthesis. Carbon-based electrodes, such as graphite and glassy carbon, are frequently used as anodes, while platinum is a common choice for the cathode. beilstein-journals.org Electrochemical synthesis can be performed in divided or undivided cells and offers a high degree of control over the reaction conditions. tandfonline.combeilstein-journals.org This methodology is considered a promising and sustainable approach for preparing a variety of organophosphorus structures. nih.gov

| Reaction Type | Phosphorus Source | Substrate | Electrode System |

| Anodic Oxidation | Esters of phosphorous acids | Aromatic compounds | Platinum anode |

| Catalytic C-P Coupling | Diphenylphosphine oxides | 2-Isocyanobiaryls | Carbon anode / Platinum cathode with Mn catalyst |

Triflic Anhydride-Promoted Phosphorylation of Ketones

A metal-free approach for the synthesis of vinylphosphonates from ketones involves the use of triflic anhydride (B1165640) (Tf2O). organic-chemistry.org This method promotes the phosphorylation of both aryl and alkyl ketones to yield vinylphosphorus compounds under solvent-free conditions. acs.org The reaction is typically carried out in the presence of a base, such as pyridine, and proceeds under mild conditions. organic-chemistry.org

Mechanistic studies suggest that the reaction may proceed through a nucleophilic vinylic substitution or an addition-elimination pathway. organic-chemistry.org This method is scalable and offers a convenient alternative to traditional metal-catalyzed approaches for synthesizing vinylphosphonates, which are valuable intermediates in organic and medicinal chemistry. organic-chemistry.org Triflic anhydride can also mediate the activation of acetophenones, leading to highly electrophilic intermediates that can react with various nucleophiles. nih.gov

| Substrate | Reagent System | Base | Product Type |

| Aryl or Alkyl Ketones | P-H reagent, Triflic anhydride (Tf2O) | Pyridine | Vinylphosphonate |

| Acetophenones | Triflic anhydride (Tf2O) | - | Electrophilic intermediate for further reaction |

Stereoselective and Enantioselective Synthesis of Phosphonate Derivatives

The development of stereoselective and enantioselective methods for the synthesis of phosphonate derivatives is crucial, as the biological activity of chiral phosphonates often resides in a single enantiomer. nih.gov Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in the formation of α-hydroxy phosphonates. For instance, L-proline has been successfully employed as a catalyst in the cross-aldol reaction of α-keto phosphonates with ketones, yielding tertiary α-hydroxy phosphonates in good yields and with high enantiomeric purity, up to 99% ee. nih.gov

Another significant advancement is the use of chiral catalysts in the enantioselective formal [2 + 2] cycloaddition of α-ketophosphonates to generate β-lactones bearing a phosphonate group. researchgate.net Isothiourea catalysts, for example, have been shown to be highly effective in this transformation. researchgate.netrsc.org Furthermore, catalysts generated in situ from pyridine–hydrazone N,N-ligands and palladium(II) trifluoroacetate have been applied to the addition of arylboronic acids to formylphosphonate-derived hydrazones, producing α-aryl α-hydrazino phosphonates with excellent enantioselectivities (96–99% ee). us.esnih.govrsc.org

The table below summarizes key findings in the stereoselective synthesis of phosphonate derivatives.

| Catalyst/Method | Reactants | Product Type | Enantiomeric Excess (ee) | Reference |

| L-proline | α-keto phosphonates and ketones | Tertiary α-hydroxy phosphonates | Up to 99% | nih.gov |

| Isothiourea | C(1)-ammonium enolates and α-ketophosphonates | Phosphonate-functionalised β-lactones | >99:1 er | researchgate.net |

| Pyridine–hydrazone N,N-ligands and Pd(TFA)2 | Formylphosphonate-derived hydrazones and arylboronic acids | α-aryl α-hydrazino phosphonates | 96–99% | us.esnih.govrsc.org |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex phosphonate derivatives from simple starting materials in a single synthetic operation. beilstein-journals.orgtandfonline.comtandfonline.com The Kabachnik-Fields reaction is a classic example of an MCR used for the synthesis of α-aminophosphonates. beilstein-journals.orgresearchgate.net This reaction typically involves the condensation of a carbonyl compound, an amine, and a dialkyl phosphite. beilstein-journals.org

Various catalysts have been employed to improve the efficiency and scope of these reactions, including nanoporous AlSBA-15, which has been shown to be an outstanding catalytic system for the one-pot synthesis of α-aminophosphonates. researchgate.net Catalyst-free versions of the Kabachnik-Fields strategy have also been developed, offering advantages such as operational simplicity and high atom economy. tandfonline.com MCRs have also been utilized to synthesize more complex heterocyclic phosphonates. For example, a three-component reaction of acetylenic aldehydes, amines, and dialkyl phosphonates, followed by a Lewis acid-catalyzed cyclization, affords isoquinoline-1-phosphonate derivatives. beilstein-journals.org

The following table presents examples of one-pot multicomponent reactions for the synthesis of phosphonate derivatives.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Kabachnik-Fields | Aldehydes/ketones, amines, dialkyl phosphites | Nanoporous AlSBA-15 | α-Aminophosphonates | researchgate.net |

| Modified Kabachnik-Fields | Acetylenic aldehydes, amines, dialkyl phosphonates | Lewis acid | Isoquinoline-1-phosphonates | beilstein-journals.org |

| Tandem Henry-Michael/Nitro Elimination | Aldehydes, nitromethane, trialkyl phosphites | 5-hydroxypentylammonium acetate (ionic liquid) | Terminal vinylphosphonates | organic-chemistry.org |

| Benzimidazole-based MCR | Benzimidazoles, diethyl chlorophosphate, aliphatic amines | Catalyst-free | (dihydro-1H-benzo[d]imidazole) phosphonates | tandfonline.com |

Synthesis of Specifically Substituted Derivatives

The synthesis of specifically substituted derivatives of methyl (2-oxoheptyl)phosphonate allows for the fine-tuning of its chemical and physical properties. This includes the introduction of fluorine atoms and isotopic labels.

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate Synthesis

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The presence of the difluoro group at the α-position to the carbonyl group can significantly alter the compound's reactivity and biological activity. chemimpex.comnih.govnih.gov The synthesis of this compound has been reported, and it is characterized by its unique phosphonate structure and fluorinated groups. chemimpex.com

Preparation of Labeled Methyl (2-oxoheptyl)phosphonate Analogues

Isotopically labeled analogues of methyl (2-oxoheptyl)phosphonate are essential tools for mechanistic studies and metabolic profiling. The synthesis of deuterated dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate-d7 has been reported. coompo.com The introduction of deuterium (B1214612) atoms allows the compound to be traced and quantified in biological systems using techniques such as mass spectrometry.

Chemical Transformations and Synthetic Utility of Methyl 2 Oxoheptyl Phosphonate

Horner-Wadsworth-Emmons (HWE) Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the formation of alkenes from aldehydes or ketones. researchgate.netorganic-chemistry.org It involves the reaction of a phosphonate-stabilized carbanion with a carbonyl compound. wikipedia.orgyoutube.com Methyl (2-oxoheptyl)phosphonate serves as a key precursor to the phosphonate (B1237965) carbanion in these reactions.

General Principles and Scope of HWE Reactions with Methyl (2-oxoheptyl)phosphonate Reagents

The HWE reaction begins with the deprotonation of the phosphonate at the carbon adjacent to the phosphoryl and carbonyl groups, forming a nucleophilic carbanion. wikipedia.org This carbanion then adds to an aldehyde or ketone, initiating a sequence of events that results in the formation of an alkene and a water-soluble phosphate (B84403) byproduct that is easily removed. organic-chemistry.orgalfa-chemistry.com

A significant advantage of the HWE reaction is that the phosphonate-stabilized carbanions are generally more nucleophilic and more basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. harvard.edu This heightened reactivity allows for successful reactions with a broader range of carbonyl compounds, including ketones. alfa-chemistry.com The reaction is chemoselective, capable of differentiating between aldehydes and ketones, and provides complete positional selectivity for the newly formed double bond. researchgate.net The versatility of the HWE reaction allows for its use with a wide variety of substituted phosphonates and carbonyl partners. researchgate.net

Stereoselectivity in HWE Reactions with Methyl (2-oxoheptyl)phosphonate

A defining characteristic of the Horner-Wadsworth-Emmons reaction is its general preference for the formation of (E)-alkenes, or trans-olefins. wikipedia.orgalfa-chemistry.com The stereochemical outcome is influenced by several factors, including the structure of the reactants and the reaction conditions. conicet.gov.ar The formation of the (E)-alkene is favored due to thermodynamic control, where the intermediates have the opportunity to equilibrate to the more stable trans configuration. organic-chemistry.orgwikipedia.org Steric factors play a crucial role, with the antiperiplanar approach of the carbanion to the carbonyl group being favored to minimize steric hindrance. organic-chemistry.org

Systematic studies have shown that greater (E)-stereoselectivity can be achieved by increasing the steric bulk of the aldehyde and employing higher reaction temperatures. wikipedia.org The choice of counterion also has an effect, with lithium salts generally providing higher (E)-selectivity compared to sodium or potassium salts. wikipedia.org While the classical HWE reaction is known for producing (E)-alkenes, specific modifications, such as the Still-Gennari modification using bis(2,2,2-trifluoroethyl) phosphonates, have been developed to favor the formation of (Z)-alkenes. youtube.comconicet.gov.ar

Base-Mediated HWE Reactions (e.g., NaH, LiOH)

The choice of base is a critical parameter in the Horner-Wadsworth-Emmons reaction as it is responsible for the initial deprotonation of the phosphonate to form the reactive carbanion. wikipedia.org Commonly used bases include sodium hydride (NaH) and lithium hydroxide (B78521) (LiOH). alfa-chemistry.comresearchgate.net

Sodium hydride is a strong, non-nucleophilic base that is frequently used to deprotonate phosphonates in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). alfa-chemistry.comresearchgate.net The use of NaH typically leads to the formation of the thermodynamically favored (E)-alkene. alfa-chemistry.com

Lithium hydroxide has also been employed as a base in HWE reactions, often in solvent-free conditions or in the presence of water. researchgate.net Research has demonstrated that using LiOH·H₂O with triethyl 2-phosphonopropionate and aromatic aldehydes can result in high (E)-selectivity (95–99%) and good yields (83–97%). researchgate.net The use of milder bases like LiOH can be advantageous when dealing with base-sensitive substrates. harvard.edu

The selection of the base can significantly impact the stereoselectivity and yield of the reaction. For instance, in certain cases, changing the base from sodium or lithium bases to those like i-PrMgBr can influence the stereochemical outcome. researchgate.net

Solvent Effects and Reaction Conditions Optimization

The optimization of solvent and reaction conditions is crucial for maximizing the yield and stereoselectivity of the Horner-Wadsworth-Emmons reaction. researchgate.net Tetrahydrofuran (THF) and ethylene (B1197577) glycol dimethyl ether (DME) are common solvents used for HWE reactions, particularly when strong bases like sodium hydride are employed. alfa-chemistry.com For reactions involving sodium or lithium bases, THF is a standard choice, while acetonitrile (B52724) is often used with organic bases. researchgate.net

In some instances, solvent-free conditions have been successfully implemented. For example, stirring a mixture of an aldehyde, a phosphonate reagent, and a base like LiOH·H₂O without a solvent has been shown to produce (E)-α-methyl-α,β-unsaturated esters with high E-selectivity. researchgate.net The concentration of the reactants can also be a key factor. For example, using high dilution in dry DMF with sodium hydride was found to be exceptionally effective for a specific phosphonate, leading exclusively to the trans-dienoate in high yield. researchgate.net

Temperature is another critical parameter that can be adjusted to control the stereochemical outcome. Higher reaction temperatures (e.g., 23 °C versus -78 °C) have been found to favor the formation of (E)-alkenes. wikipedia.org The addition of certain salts, like lithium chloride (LiCl), can enhance the acidity of the phosphonate, allowing for the use of weaker bases and milder reaction temperatures, which is particularly useful for base-sensitive substrates. harvard.edu

| Factor | Condition | Effect on HWE Reaction |

| Base | Strong bases (e.g., NaH) | Promotes formation of (E)-alkenes. alfa-chemistry.com |

| Weaker bases (e.g., LiOH, DBU) | Can be used with base-sensitive substrates. harvard.eduresearchgate.net | |

| Solvent | Aprotic solvents (e.g., THF, DMF) | Commonly used with strong bases. alfa-chemistry.comresearchgate.net |

| Solvent-free | Can lead to high selectivity and yield in some cases. researchgate.net | |

| Temperature | Higher temperatures | Generally favors (E)-alkene formation. wikipedia.org |

| Additives | LiCl | Enhances phosphonate acidity, allowing milder conditions. harvard.edu |

Competing Reactions in HWE Olefination (e.g., Deformylation)

While the Horner-Wadsworth-Emmons reaction is a robust and reliable method for olefination, competing side reactions can sometimes occur, impacting the yield and purity of the desired product. The specific nature of these competing reactions can depend on the substrate structure and the reaction conditions employed. For instance, substrates with certain structural features might undergo unexpected transformations. One documented case involved a concomitant 1,5-O-silyl group transfer and aldehyde deprotection during the HWE reaction. conicet.gov.ar In cases where the substrate is prone to epimerization, standard HWE conditions using a strong base like NaH can lead to loss of stereochemical integrity. harvard.edu To circumvent this, milder conditions, such as the Masamune-Roush conditions (LiCl, amine base), have been developed. harvard.edu

Applications in the Synthesis of Complex Molecules

The Horner-Wadsworth-Emmons reaction, utilizing reagents such as methyl (2-oxoheptyl)phosphonate, is a powerful tool in the total synthesis of complex natural products and other intricate molecular architectures. researchgate.netyoutube.comconicet.gov.ar Its reliability, stereocontrol, and compatibility with a wide range of functional groups make it a favored method for constructing carbon-carbon double bonds in advanced synthetic intermediates. researchgate.netconicet.gov.ar

The HWE reaction has been instrumental in the synthesis of macrocycles, including macrolactones and macrolactams. conicet.gov.ar It is frequently employed for ring-closing reactions to form large rings and for the assembly of elaborate fragments in the early stages of a synthetic route. conicet.gov.ar For example, in the synthesis of a Pladienolide B analogue, an aldehyde and a phosphonomethylketone were coupled using barium oxide in an HWE reaction to form a key intermediate. conicet.gov.ar Similarly, the synthesis of (-)-5,6-Dihydrocineromycin B involved an intramolecular HWE olefination under Masamune-Roush conditions to form the C8-C9 double bond. conicet.gov.ar

Furthermore, the HWE reaction has been applied to the synthesis of higher-order sugars. A method starting from D-mannose utilizes an HWE reaction with a two-carbon phosphonate building block to synthesize 3-deoxy-D-manno-oct-2-ulosonic acid (KDO). griffith.edu.au This [6+2] approach demonstrates the reaction's utility in carbohydrate chemistry to form complex acidic sugars. griffith.edu.au

| Natural Product/Complex Molecule | Role of HWE Reaction |

| Pladienolide B analogue | Coupling of an aldehyde and a phosphonomethylketone. conicet.gov.ar |

| (-)-5,6-Dihydrocineromycin B | Intramolecular olefination to form a C8-C9 double bond. conicet.gov.ar |

| Strictifolione | Introduction of a Z-double bond. conicet.gov.ar |

| (+)-Dodoneine | Introduction of a Z-double bond. conicet.gov.ar |

| Amphidinolide C and F | Coupling of a phosphonate with different aldehydes to form key fragments. conicet.gov.ar |

| 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) | [6+2] approach to synthesize an eight-carbon acidic sugar from a six-carbon sugar. griffith.edu.au |

| Syringolin A and B | Intramolecular cyclization of N-(formyl)substituted diethyl phosphonoacetamides. conicet.gov.ar |

Role in Prostaglandin (B15479496) Synthesis

Prostaglandins (B1171923) are a class of lipid compounds that exhibit a wide range of physiological effects. Their synthesis often involves the construction of a specific carbon skeleton, and the Horner-Wadsworth-Emmons reaction using β-ketophosphonates is a key strategy. rsc.orgportlandpress.comnih.gov In the total synthesis of prostaglandins, the ω-side chain is commonly introduced via the E-selective HWE olefination of a cyclopentane (B165970) aldehyde intermediate with a β-ketophosphonate. rsc.org

Methyl (2-oxoheptyl)phosphonate serves as a crucial building block for the ω-side chain of certain prostaglandins. Specifically, it is used to introduce the 2-oxoheptyl moiety. The synthesis of this phosphonate can be achieved by reacting methyl 5-methylcaproate with dimethyl methylphosphonate (B1257008). prepchem.com

The general synthetic sequence involves the deprotonation of the phosphonate with a base to form the corresponding carbanion. This carbanion then undergoes a nucleophilic addition to an aldehyde, such as a protected cyclopentane carboxaldehyde derivative, which constitutes the core of the prostaglandin molecule. The resulting intermediate then eliminates a phosphate ester to yield the desired α,β-unsaturated ketone, which is a key intermediate in the prostaglandin synthesis. rsc.orgrsc.org

The use of β-ketophosphonates with bicyclo[3.3.0]octene scaffolds has also been explored to create novel prostaglandin analogues. rsc.orgnih.govsemanticscholar.orgresearchgate.netresearchgate.net These analogues are designed to have modified biological activities, potentially with increased stability towards enzymatic degradation. nih.gov

Table 1: Key Intermediates in Prostaglandin Synthesis using Phosphonates

| Intermediate | Structure | Role | Reference |

|---|---|---|---|

| β-Ketophosphonate | R-C(=O)CH₂P(=O)(OCH₃)₂ | Precursor for the ω-side chain | rsc.orgrsc.org |

| Prostaglandin Aldehyde | Cyclopentane-based aldehyde | Core of the prostaglandin molecule | rsc.orgrsc.org |

Intermediate for Caffeic Acid Derivatives

Caffeic acid and its derivatives are naturally occurring phenolic compounds with a range of biological activities. nih.govmdpi.commdpi.com The synthesis of certain caffeic acid derivatives can involve the use of phosphonate reagents in Horner-Wadsworth-Emmons type reactions. nih.gov For instance, 3,4-dihydroxybenzaldehyde (B13553) can react with a phosphonate ester under basic conditions to generate caffeic acid phenethyl ester (CAPE). nih.gov

While direct use of methyl (2-oxoheptyl)phosphonate in the synthesis of common caffeic acid derivatives is not extensively documented, its chemical functionality makes it a potential intermediate for creating novel analogues. The keto group and the phosphonate moiety offer sites for various chemical modifications. For example, the keto group could be reduced or otherwise functionalized, and the phosphonate could be used in an HWE reaction to introduce the 2-oxoheptyl side chain onto an aromatic aldehyde precursor related to caffeic acid. This would result in the formation of caffeic acid analogues with a long, functionalized side chain, which could be investigated for unique biological properties. nih.gov

Synthesis of Eicosanoids

Eicosanoids are signaling molecules derived from the oxidation of 20-carbon fatty acids, such as arachidonic acid. researchgate.netnih.govlibretexts.org This class of compounds includes prostaglandins, thromboxanes, and leukotrienes. The synthesis of eicosanoids involves a cascade of enzymatic reactions. researchgate.netyoutube.com

The synthetic utility of methyl (2-oxoheptyl)phosphonate in the total synthesis of certain eicosanoids lies in its ability to introduce the characteristic side chains found in these molecules through the Horner-Wadsworth-Emmons reaction. As discussed in the context of prostaglandin synthesis (a subclass of eicosanoids), this phosphonate provides the necessary carbon framework for the ω-side chain. rsc.org The olefination reaction allows for the stereoselective formation of the carbon-carbon double bond, which is a common structural feature in eicosanoids.

The general strategy involves the reaction of the phosphonate carbanion with an appropriate aldehyde precursor that contains the core ring structure of the target eicosanoid. This approach offers a convergent and efficient route to complex eicosanoid structures.

Derivatization for Natural Product Analogues

The phosphonate group is a key functional group in many biologically active natural products and their analogues. tandfonline.comhawaii.eduacs.org Methyl (2-oxoheptyl)phosphonate can be derivatized to synthesize a variety of natural product analogues. The presence of both a keto and a phosphonate group allows for a wide range of chemical transformations.

For example, the keto group can be reduced to a hydroxyl group, which can then be further functionalized. The phosphonate ester can be hydrolyzed to the corresponding phosphonic acid or converted to other esters. These modifications can lead to the creation of libraries of compounds with diverse structures and potentially enhanced biological activities. tandfonline.comnih.gov

One approach is to use the phosphonate in a Horner-Wadsworth-Emmons reaction to attach the 2-oxoheptyl side chain to a core structure of a natural product. organic-chemistry.orgresearchgate.net This allows for the systematic modification of the natural product's structure to study structure-activity relationships.

Table 2: Potential Derivatizations of Methyl (2-oxoheptyl)phosphonate

| Reaction Type | Reagent/Conditions | Product Functional Group |

|---|---|---|

| Reduction of Ketone | NaBH₄ | Secondary Alcohol |

| Horner-Wadsworth-Emmons | Base, Aldehyde | Alkene |

Synthesis of Vinyl and Diene Derivatives

Vinyl phosphonates are important synthetic intermediates and have applications as monomers in polymer chemistry. nih.govsciforum.netrsc.org Methyl (2-oxoheptyl)phosphonate can be utilized to synthesize vinyl phosphonate derivatives through the Horner-Wadsworth-Emmons reaction. wikipedia.orgnrochemistry.comyoutube.com By reacting the phosphonate with an aldehyde or ketone, a carbon-carbon double bond is formed, resulting in a vinyl phosphonate derivative with the 2-oxoheptyl side chain.

The reaction conditions, such as the choice of base and solvent, can influence the stereoselectivity of the olefination, allowing for the preferential formation of either the (E) or (Z)-isomer. wikipedia.org Furthermore, by choosing a diene-containing aldehyde or ketone as the reaction partner, diene derivatives of methyl (2-oxoheptyl)phosphonate can be synthesized. These dienes can then participate in various cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic systems.

The synthesis of vinyl phosphonates can also be achieved through other methods, such as the Heck coupling of vinyl phosphonic acid with aryl bromides or the copper-catalyzed hydrophosphorylation of alkynes. nih.govsciforum.net However, the HWE reaction remains a versatile and widely used method. bohrium.com

Hydrolysis and Dealkylation Reactions of Phosphonate Esters

Acidic Hydrolysis Mechanisms and Conditions

The hydrolysis of phosphonate esters to their corresponding phosphonic acids is a fundamental transformation in organophosphorus chemistry. nih.govresearchgate.netacs.orgorganic-chemistry.org This reaction is typically carried out under acidic or basic conditions. nih.gov

Acid-catalyzed hydrolysis of dialkyl phosphonates generally proceeds in a stepwise manner, with the hydrolysis of the first ester group being followed by the hydrolysis of the second. nih.govnih.gov The reaction is often performed using concentrated mineral acids, such as hydrochloric acid or hydrobromic acid, at elevated temperatures. nih.gov

The mechanism of acidic hydrolysis can vary depending on the structure of the phosphonate ester. For dialkyl phosphonates, the reaction often proceeds through an SN2-type mechanism involving the nucleophilic attack of a water molecule on the phosphorus atom. nih.gov Protonation of the phosphoryl oxygen increases the electrophilicity of the phosphorus atom, facilitating the attack by water.

General Mechanism of Acidic Hydrolysis of a Dialkyl Phosphonate:

Protonation: The phosphoryl oxygen is protonated by the acid catalyst.

Nucleophilic Attack: A water molecule attacks the electrophilic phosphorus atom.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the ester oxygen atoms.

Elimination: The protonated ester group is eliminated as an alcohol, forming a phosphonic acid monoester.

Repeat: Steps 1-4 are repeated to hydrolyze the second ester group, yielding the phosphonic acid.

The rate of hydrolysis can be influenced by steric and electronic factors of the substituents on the phosphorus atom and the ester groups. nih.gov In some cases, particularly with bulky ester groups, the mechanism may have more SN1 character. nih.gov

Table 3: Common Conditions for Acidic Hydrolysis of Phosphonate Esters

| Reagent | Conditions | Comments | Reference |

|---|---|---|---|

| Concentrated HCl | Reflux, 1-12 h | Most general method | nih.gov |

| Concentrated HBr | Reflux | Often more efficient than HCl | nih.gov |

Alkaline and Basic Hydrolysis

The hydrolysis of phosphonate esters, including methyl (2-oxoheptyl)phosphonate, is a fundamental transformation to yield the corresponding phosphonic acids. This process can be carried out under acidic or basic conditions. nih.govresearchgate.net

Alkaline hydrolysis is typically irreversible and involves the nucleophilic attack of a hydroxide ion on the phosphorus atom. mdpi.com This process generally proceeds in two steps: formation of the sodium salt of the phosphonic acid, followed by liberation of the free acid upon acidification. mdpi.com While effective, alkaline conditions can be harsh and may not be suitable for molecules containing base-sensitive functional groups. mdpi.comnih.gov

The rate of basic hydrolysis is influenced by the nature of the alkyl groups on the phosphonate ester. For instance, methyl esters hydrolyze significantly faster than isopropyl esters under basic conditions. mdpi.com This difference in reactivity highlights the steric and electronic effects that govern the susceptibility of the phosphorus center to nucleophilic attack.

A review of phosphinate and phosphonate hydrolysis indicates that while both acidic and basic methods are common, the optimization of reaction conditions is often necessary to achieve desired outcomes without degrading sensitive substrates. nih.govresearchgate.netnih.gov

Table 1: Comparison of Hydrolysis Conditions for Phosphonates

| Condition | Reagents | Key Characteristics | Reference |

|---|---|---|---|

| Alkaline/Basic | Aqueous NaOH or KOH | Irreversible; forms salt intermediate; sensitive to sterics (methyl > isopropyl). | mdpi.com |

| Acidic | Concentrated HCl or HBr | Direct formation of phosphonic acid; can be harsh for acid-labile groups. | tandfonline.com |

Selective Demethylation/Dealkylation Strategies

Selective dealkylation of phosphonate esters is a crucial step in the synthesis of phosphonic acids, especially when the molecule contains other functional groups that are sensitive to harsh hydrolysis conditions. tandfonline.comgoogle.com

A common and mild method for dealkylation involves the use of trialkylsilyl halides, with trimethylsilyl (B98337) bromide (TMSBr) being a highly reactive and chemoselective reagent. google.com An alternative, trimethylsilyl chloride (TMSCl), can also be used effectively, often in the absence of alkali iodide salts and with the use of a solvent to achieve high yields in shorter reaction times. google.com These reagents cleave the P-O-alkyl bond to form a trialkylsilyl ester, which is readily hydrolyzed to the phosphonic acid with water. google.com

Another approach for the demethylation of dimethyl phosphonate esters utilizes sodium ethanethiolate. nih.govresearchgate.net This method has been shown to be effective for the demethylation of nucleoside dimethyl phosphonate esters without causing anomerization, providing an improved route to certain modified deoxynucleotides. nih.govresearchgate.net

The direct functionalization of dialkyl phosphonates with hydroxy compounds to create mixed phosphonates has also been developed. This strategy involves the in situ generation of a highly reactive phosphoryl pyridin-1-ium salt intermediate from the dialkyl phosphonate in the presence of triflic anhydride (B1165640) (Tf2O) and pyridine. osti.govnih.gov

Table 2: Selective Demethylation/Dealkylation Reagents for Phosphonates

| Reagent | Conditions | Advantages | Reference |

|---|---|---|---|

| Trimethylsilyl bromide (TMSBr) | - | High reactivity and chemoselectivity. | google.com |

| Trimethylsilyl chloride (TMSCl) | With solvent in a sealed vessel | High yields, shorter reaction times. | google.com |

| Sodium ethanethiolate | - | Effective for demethylation of nucleoside phosphonates without anomerization. | nih.govresearchgate.net |

| Tf2O/Pyridine | - | Generates a highly reactive intermediate for direct functionalization. | osti.govnih.gov |

Other Reactivity Patterns

Beyond hydrolysis and dealkylation, the keto-phosphonate functionality of methyl (2-oxoheptyl)phosphonate allows for a variety of other chemical transformations.

Reactions with Carbonyl Compounds (beyond HWE)

While the Horner-Wadsworth-Emmons (HWE) reaction is a primary application of β-ketophosphonates, they can also engage in other reactions with carbonyl compounds. For instance, the condensation of aldehydes and ketones with phosphonate reagents containing a protected aldehyde group offers a pathway to homologated α,β-unsaturated aldehydes. nih.govresearchgate.net This approach involves a condensation step followed by deprotection to yield the final product. nih.gov

Furthermore, α-hydroxyphosphonates can be synthesized through the reaction of oxo compounds with phosphites, often catalyzed by acids or other reagents. mdpi.com These α-hydroxyphosphonates can then undergo further reactions, such as condensation with dialkyl phosphites to yield phosphorylated α-hydroxy derivatives. acs.org

Cycloaddition Reactions (e.g., [2+2] and [3+2] cycloaddition with related phosphonates)

Cycloaddition reactions represent a powerful tool for the construction of cyclic systems. While direct examples involving methyl (2-oxoheptyl)phosphonate are not prevalent in the provided search results, the reactivity of related phosphonates in such transformations is well-documented.

For instance, [2+2] cycloaddition reactions of phosphaalkenes, which are phosphorus analogs of alkenes, have been utilized in the reductive coupling of ketones. rsc.org Photochemical [2+2] cycloaddition reactions of α,β-unsaturated ketones with alkenes are also a known method for forming cyclobutane (B1203170) rings. youtube.comyoutube.com

Conjugate Addition Reactions with Nucleophilic Reagents

The α,β-unsaturated systems that can be derived from methyl (2-oxoheptyl)phosphonate are excellent substrates for conjugate addition reactions. The phospha-Michael addition of H-phosphonates to α,β-unsaturated esters, amides, and nitriles is a widely used method for forming carbon-phosphorus bonds. rsc.org The success of this reaction often depends on the nature of the Michael acceptor, the substituents on the phosphorus atom, and the reaction conditions, which frequently employ basic catalysts. rsc.org

Lewis acid-catalyzed phosphinoylation and halogenation of α,β-unsaturated ketones can lead to the synthesis of γ-halo allylic phosphonates. rsc.org This transformation proceeds through a phospha-Michael addition followed by a unimolecular elimination and dehydration cascade. rsc.org Asymmetric conjugate additions to α,β-unsaturated systems, including those involving phosphonates, have also been developed using chiral catalysts to achieve high enantioselectivity. researchgate.netnih.gov

Table 3: Other Reactivity Patterns of Keto-Phosphonates and Related Compounds

| Reaction Type | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Reaction with Carbonyls | Aldehydes/Ketones and functionalized phosphonates | Homologated unsaturated aldehydes, α-hydroxyphosphonates | Condensation followed by deprotection or direct addition. | nih.govmdpi.com |

| Cycloaddition | Phosphaalkenes or α,β-unsaturated ketones and alkenes | Cyclic phosphonates or cyclobutanes | Can be photochemically induced. | rsc.orgyoutube.com |

| Conjugate Addition | α,β-Unsaturated phosphonates and nucleophiles | Functionalized phosphonates | Often base or Lewis acid-catalyzed; can be asymmetric. | rsc.orgrsc.org |

Advanced Spectroscopic and Computational Characterization of Methyl 2 Oxoheptyl Phosphonate and Its Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like methyl (2-oxoheptyl)phosphonate. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ³¹P NMR provide a complete picture of the molecule's carbon-hydrogen framework and the specific environment of the phosphorus atom.

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For methyl (2-oxoheptyl)phosphonate, the spectrum is characterized by signals corresponding to the pentyl chain, the methylene (B1212753) group adjacent to the phosphorus atom, and the methoxy (B1213986) groups of the phosphonate (B1237965) ester.

The methylene protons at C1, situated between the carbonyl group and the phosphonate group (–CO–CH₂–P), are expected to appear as a doublet due to coupling with the ³¹P nucleus. The two methoxy groups on the phosphorus atom (–P(O)(OCH₃)₂) typically appear as a doublet, as the protons are coupled to the phosphorus nucleus. The remaining signals correspond to the straight-chain pentyl group attached to the carbonyl.

Table 1: Predicted ¹H NMR Data for Methyl (2-oxoheptyl)phosphonate

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

|---|---|---|---|

| H7 (CH₃–) | ~0.9 | Triplet (t) | ~7.0 |

| H6, H5, H4 (–(CH₂)₃–) | ~1.3-1.6 | Multiplet (m) | - |

| H3 (–CH₂–CO) | ~2.6 | Triplet (t) | ~7.5 |

| H1 (–CO–CH₂–P) | ~3.1 | Doublet (d) | JHP ≈ 22 |

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data for the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. A key feature in the ¹³C NMR spectrum of organophosphorus compounds is the presence of carbon-phosphorus coupling (JCP), which can be observed for carbons up to three or four bonds away from the phosphorus atom.

The carbonyl carbon (C2) is expected to have a characteristic downfield chemical shift. The methylene carbon adjacent to the phosphorus (C1) will appear as a doublet with a large coupling constant due to the direct one-bond C-P interaction. The methoxy carbons will also show coupling to phosphorus.

Table 2: Predicted ¹³C NMR Data for Methyl (2-oxoheptyl)phosphonate

| Carbon | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

|---|---|---|---|

| C7 | ~14.0 | Singlet | - |

| C6 | ~22.5 | Singlet | - |

| C5 | ~23.5 | Singlet | - |

| C4 | ~31.3 | Singlet | - |

| C3 | ~42.5 | Doublet | JCP ≈ 4 |

| C1 | ~46.0 | Doublet | JCP ≈ 128 |

| –OCH₃ | ~53.0 | Doublet | JCP ≈ 6 |

Phosphorus-31 NMR (³¹P NMR) is highly specific for analyzing the chemical environment of phosphorus atoms. nih.gov For a compound with a single phosphorus atom like methyl (2-oxoheptyl)phosphonate, the proton-decoupled spectrum shows a single sharp peak. The chemical shift of this peak is indicative of the oxidation state and coordination environment of the phosphorus. For pentavalent phosphonate esters, the chemical shift typically falls within a well-defined range. organicchemistrydata.orgsjtu.edu.cn The observed shift for β-ketophosphonates like this compound confirms the presence of the P=O double bond and the two P-O-C single bonds, distinguishing it from other phosphorus functional groups such as phosphites or phosphines. rsc.org

Deuterium (B1214612) (²H) labeling is an advanced technique used to simplify complex NMR spectra and to probe reaction mechanisms or molecular dynamics. unl.ptnih.gov In the context of methyl (2-oxoheptyl)phosphonate, selective deuteration at specific positions can confirm signal assignments. nih.gov

For instance, synthesizing the molecule with deuterium atoms on the C1 methylene group (–CO–CD₂–P) would lead to the disappearance of the corresponding doublet in the ¹H NMR spectrum and a significant change in the C1 signal in the ¹³C NMR spectrum (a triplet with a much smaller signal intensity due to C-D coupling). This confirms the assignment of the C1 signals unambiguously. Furthermore, the introduction of deuterium can cause small changes in the chemical shifts of nearby nuclei, known as isotopic effects, which can provide subtle structural information. utoronto.ca This method is particularly valuable for studying reaction intermediates where spectral overlap may be an issue.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of methyl (2-oxoheptyl)phosphonate displays characteristic absorption bands that confirm its structure. sigmaaldrich.comchemicalbook.com The most prominent peaks are those for the ketone carbonyl (C=O) stretch and the phosphonate (P=O) stretch. Data for a structurally similar compound, dimethyl (2-oxopropyl)phosphonate, supports the expected peak locations. nist.gov

Table 3: Characteristic IR Absorption Bands for Methyl (2-oxoheptyl)phosphonate

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) (Predicted) |

|---|---|---|

| C=O (Ketone) | Stretch | 1715 - 1725 |

| P=O (Phosphonate) | Stretch | 1240 - 1260 |

| P-O-C | Stretch | 1020 - 1050 |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. The molecular weight of methyl (2-oxoheptyl)phosphonate is 222.22 g/mol . sigmaaldrich.comnih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 222.

The fragmentation pattern provides a fingerprint of the molecule's structure. youtube.com For methyl (2-oxoheptyl)phosphonate, characteristic fragmentation includes cleavage alpha to the carbonyl group and fragmentation around the phosphonate moiety. GC-MS data for this compound shows significant fragments at m/z 157, 151, 124, and 109. nih.gov

Table 4: Major Fragmentation Pathways for Methyl (2-oxoheptyl)phosphonate in MS

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 222 | [C₉H₁₉O₄P]⁺ | Molecular Ion (M⁺) |

| 157 | [CH₂(CO)CH₂P(O)(OCH₃)₂]⁺ | Loss of butyl radical (•C₄H₉) via cleavage of the C3-C4 bond. |

| 151 | [M - C₅H₁₁]⁺ | Loss of pentyl radical (•C₅H₁₁) via alpha-cleavage at the carbonyl group. |

| 124 | [CH₂P(O)(OCH₃)₂]⁺ | Cleavage between C1 and C2. |

Advanced Computational Chemistry Studies

Computational chemistry provides powerful tools for the in-depth characterization of molecules like methyl (2-oxoheptyl)phosphonate, offering insights that are often inaccessible through experimental methods alone. These techniques allow for the detailed exploration of molecular structure, electronic properties, and reactivity.

Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For β-ketophosphonates such as methyl (2-oxoheptyl)phosphonate, DFT calculations are instrumental in determining optimized geometries, vibrational frequencies, and electronic properties.

Studies on related α-ketophosphonates have shown they can exist in an equilibrium between keto and enol tautomeric forms. pnas.org DFT calculations can predict the relative stabilities of these tautomers. For instance, theoretical studies on similar systems have demonstrated that while aliphatic ketophosphonates predominantly exist in the keto form, aromatic acylphosphonates show significant enolization. pnas.org The stability of tautomers is highly influenced by substituents and the surrounding solvent, a phenomenon that can be accurately modeled using DFT in conjunction with implicit solvent models. nih.govorientjchem.org

Furthermore, DFT is employed to calculate key electronic properties that govern the reactivity of methyl (2-oxoheptyl)phosphonate. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. acs.org Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule, identifying electrophilic and nucleophilic sites and predicting how the molecule will interact with other reagents. mdpi.comacs.org

Table 1: Representative Data from DFT Calculations on Related Phosphonate Systems

| Calculated Property | System | Method/Basis Set | Finding | Reference |

| Tautomer Stability | 3-phenyl-2,4-pentanedione | B3LYP/6-31+G(d) | The keto form is more stable than the enol form in both the gas phase and various solvents. | orientjchem.org |

| Tautomerization Barrier | Dimethyl phosphite (B83602) | DFT | The intramolecular proton transfer has a high activation barrier, suggesting intermolecular or solvent-assisted mechanisms are more likely. | nih.gov |

| Reaction Energetics | Horner-Wadsworth-Emmons Reaction | B3LYP/6-31+G* | The transition state leading to the trans-olefin is energetically favored over the cis-olefin transition state. | acs.org |

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Quantum Mechanics/Molecular Mechanics (QM/MM) methods are hybrid techniques that combine the accuracy of quantum mechanics for a small, reactive part of a system with the efficiency of molecular mechanics for the larger, less reactive environment. While there are no specific QM/MM studies available for methyl (2-oxoheptyl)phosphonate in isolation, this methodology is highly relevant for studying its interactions in complex environments, such as with enzymes or on material surfaces.

For example, if methyl (2-oxoheptyl)phosphonate were to be studied as an inhibitor of an enzyme, a QM/MM approach would treat the compound and the enzyme's active site with a high level of theory (QM), while the rest of the protein and surrounding solvent would be described by a classical force field (MM). This allows for the accurate modeling of bond-breaking and bond-forming events during a reaction, as well as the subtle electronic interactions that govern binding and catalysis.

Computational studies on other molecules, such as methyl salicylate (B1505791) in methanol (B129727) solution, have successfully used QM/MM (specifically CASPT2//CASSCF/MM) to explore excited-state relaxation mechanisms, demonstrating the power of this approach to handle complex, solvated systems. nih.gov

Molecular Dynamics (MD) Simulations in Mechanistic Contexts

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, diffusion, and the dynamics of interactions. For methyl (2-oxoheptyl)phosphonate, MD simulations can be used to explore its conformational landscape and how it behaves in different solvents or in the presence of other molecules.

In a mechanistic context, MD simulations can be particularly insightful. For instance, in a study of alkyl-phosphonate nucleic acids, MD simulations were crucial in understanding the stereochemical preferences for the enzymatic incorporation of phosphonate monomers. nih.gov The simulations revealed that one diastereoisomer formed a stable complex within the polymerase active site, while the other did not, explaining the observed experimental selectivity. nih.gov

For a relatively small molecule like methyl (2-oxoheptyl)phosphonate, MD simulations can be used to understand its aggregation behavior, its interaction with interfaces (like cell membranes or micelles), and the dynamics of its reactions. By simulating the molecule's trajectory over time, researchers can observe rare events and understand the energetic and entropic factors that drive chemical processes.

Conformational Analysis and Stereochemical Predictions

The flexible alkyl chain and the rotatable bonds around the phosphonate group in methyl (2-oxoheptyl)phosphonate give rise to a multitude of possible conformations. Understanding which conformers are most stable and how they interconvert is crucial for explaining its reactivity. Conformational analysis can be performed using both molecular mechanics force fields and more accurate quantum mechanical methods like DFT.

Studies on related (2-hydroxyalkyl)phosphonates have shown that the conformational preferences are highly dependent on the solvent polarity and the presence of metal ions. acs.org In less polar solvents, conformers stabilized by intramolecular hydrogen bonds between the phosphoryl and hydroxyl groups are favored. acs.org For methyl (2-oxoheptyl)phosphonate, similar intramolecular interactions between the keto and phosphoryl groups could influence its conformational equilibrium.

Computational methods are also vital for predicting the stereochemical outcome of reactions involving phosphonates. The Horner-Wadsworth-Emmons (HWE) reaction, for which β-ketophosphonates are key reagents, is a classic example. Computational studies have successfully explained the high trans-selectivity often observed in these reactions by analyzing the transition state energies for the formation of cis and trans products. acs.orgnih.gov These calculations show that the transition state leading to the trans-olefin is typically lower in energy. acs.orgnih.gov

Table 2: Conformational Preferences in Related Phosphonate Systems

| Compound Type | Method | Key Finding | Reference |

| (2-Hydroxyalkyl)phosphonates | NMR Spectroscopy | The most stable conformer is favored in less polar solvents due to intramolecular hydrogen bonding. | acs.org |

| Dialkyl(pyrrolidin-2-yl)phosphonates | Force Field, NMR, X-ray | A twist conformation around the C4 and C5 atoms of the pyrrolidine (B122466) ring was found to be strongly favored. | tandfonline.com |

| N,N-dialkyl substituted bisphosphorylated acetamides | DFT, Dipole Moments, IR | Molecules exist as an equilibrium of several conformers with different arrangements of the phosphoryl-containing fragments. | nih.gov |

Reaction Path Searches and Transition State Analysis

Understanding the mechanism of a chemical reaction requires identifying the minimum energy path from reactants to products, which involves locating the transition state(s). Computational chemistry provides powerful algorithms for searching for reaction paths and characterizing the geometry and energy of transition states.

For reactions involving methyl (2-oxoheptyl)phosphonate, such as the Horner-Wadsworth-Emmons olefination, computational studies have been performed on model systems to elucidate the detailed reaction mechanism. These investigations have revealed a multi-step process that includes the initial addition of the phosphonate enolate to the carbonyl compound, formation of an oxaphosphetane intermediate, pseudorotation, and subsequent cleavage of the P-C and O-C bonds. acs.orgnih.govcapes.gov.br

By calculating the energies of all intermediates and transition states along the reaction coordinate, a complete energy profile for the reaction can be constructed. This profile reveals the rate-determining step of the reaction. For the HWE reaction, the formation of the oxaphosphetane has been identified as the rate-determining step in several computational studies. acs.orgacs.orgnih.gov This level of mechanistic detail is invaluable for optimizing reaction conditions and designing new reagents with improved reactivity and selectivity.

Mechanistic Investigations of Reactions Involving Methyl 2 Oxoheptyl Phosphonate

Elucidation of Michaelis-Arbuzov Reaction Mechanisms

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for creating a carbon-phosphorus bond, essential for synthesizing phosphonates, including β-ketophosphonates like methyl (2-oxoheptyl)phosphonate. nih.gov Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgjk-sci.com The synthesis of methyl (2-oxoheptyl)phosphonate would proceed by the reaction of a trimethyl or other simple phosphite with a 1-halo-2-heptanone. The mechanism is generally understood to proceed through a sequence of well-defined steps. nih.gov

Nucleophilic Attack and Quasiphosphonium Salt Formation

The initial and often rate-determining step of the Michaelis-Arbuzov reaction is the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide. organic-chemistry.org The phosphorus atom's lone pair of electrons forms a new P-C bond, displacing the halide and generating a tetrahedral intermediate known as a quasiphosphonium salt. nih.govwikipedia.org

In the synthesis of methyl (2-oxoheptyl)phosphonate from a 1-halo-2-heptanone, the phosphorus atom of trimethyl phosphite attacks the carbon bearing the halogen (C1 of the heptanone chain). This forms a trialkoxy(2-oxoheptyl)phosphonium halide intermediate. organic-chemistry.org The reactivity of the phosphorus nucleophile is influenced by the groups attached to it; electron-donating groups increase the reaction rate, while electron-withdrawing groups slow it down. jk-sci.com The stability of the quasiphosphonium salt can vary. While most are transient intermediates, some, particularly those derived from triaryl phosphites, can be stable enough to be isolated. wikipedia.org

Halide Ion Dealkylation and Carbon-Oxygen Bond Cleavage

Following its formation, the quasiphosphonium salt undergoes dealkylation. The halide ion, which was displaced in the first step, now acts as a nucleophile and attacks one of the alkoxy groups attached to the phosphorus atom. organic-chemistry.org This is typically a second SN2 reaction, where the halide attacks the carbon of an ester group (e.g., a methyl group from trimethyl phosphite), cleaving the carbon-oxygen bond. wikipedia.orgjk-sci.com

This dealkylation step results in the formation of the final pentavalent phosphorus product—the phosphonate (B1237965)—and a new alkyl halide. nih.gov Evidence for the SN2 nature of this step includes the observation of inversion of configuration at the carbon center being attacked. wikipedia.org However, under certain conditions, an SN1-type mechanism involving the formation of a carbocation from the R group has also been proposed. wikipedia.org The choice of phosphite is strategic; trimethyl or triethyl phosphites are often used because they generate volatile byproducts (methyl halide or ethyl halide) that can be easily removed, driving the reaction to completion. nih.gov

Table 1: Reactivity and Conditions in the Michaelis-Arbuzov Reaction

| Reactant Type | General Reactivity Trend | Notes |

|---|---|---|

| Alkyl Halide | R–I > R–Br > R–Cl jk-sci.com | Acyl and primary alkyl halides are highly reactive; secondary halides react poorly, and tertiary halides are generally unreactive. nih.govwikipedia.org |

| Phosphorus Reactant | Phosphinites > Phosphonites > Phosphites jk-sci.com | Electron-donating groups on the phosphite accelerate the initial nucleophilic attack. jk-sci.com |

Radical Processes in Phosphonylation Reactions

While the classical Michaelis-Arbuzov reaction proceeds via ionic (SN2) pathways, alternative radical mechanisms have been identified, particularly for substrates that are poor candidates for nucleophilic substitution, such as aryl halides. wikipedia.org More recent developments have focused on photoredox catalysis to generate alkyl radicals from precursors like alkyl bromides, iodides, or N-hydroxyphthalimide (NHP) esters. acs.orgchinesechemsoc.org These radicals can then be trapped by specialized phosphorus reagents to form the C-P bond under mild, room-temperature conditions. acs.orgchinesechemsoc.org

For instance, a radical pathway could involve the single-electron reduction of an alkyl halide to generate an alkyl radical. This radical then adds to a trivalent phosphorus compound, forming a phosphoranyl radical intermediate. Subsequent steps would lead to the final phosphonate product. chinesechemsoc.org These radical methods expand the scope of phosphonylation, allowing for the use of primary, secondary, and even tertiary alkyl halides with excellent functional group tolerance. chinesechemsoc.org While not the standard method for preparing simple β-ketophosphonates, these radical pathways are significant for synthesizing more complex or sterically hindered phosphonates. oaepublish.comnasa.gov

Mechanistic Aspects of Horner-Wadsworth-Emmons Olefinations

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones, often with high stereoselectivity. alfa-chemistry.comnrochemistry.com It utilizes a phosphonate-stabilized carbanion, which is typically generated by treating a phosphonate like methyl (2-oxoheptyl)phosphonate with a base. These carbanions are generally more nucleophilic and less basic than the ylides used in the related Wittig reaction. wikipedia.org

Role of Specific Bases and Catalysts in Reaction Pathways

The first step in the HWE mechanism is the deprotonation of the phosphonate at the carbon alpha to both the carbonyl and the phosphonyl groups to form a stabilized carbanion. wikipedia.org The choice of base is critical and can influence the reaction's efficiency and stereochemical outcome.

Strong Bases: Strong bases like sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), or butyllithium (B86547) (BuLi) are commonly used to ensure complete deprotonation. organic-chemistry.org

Milder Conditions: For substrates that are sensitive to strong bases, milder conditions have been developed. The Masamune-Roush conditions, which employ a combination of lithium chloride (LiCl) and a weaker base like 1,8-diazabicycloundec-7-ene (DBU) or triethylamine (B128534) (Et₃N), are particularly effective. nrochemistry.comwikipedia.org The lithium salt is believed to coordinate with the phosphonate and carbonyl oxygen atoms, facilitating the reaction pathway and enhancing E-selectivity. wikipedia.org

The phosphonate carbanion then performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. slideshare.net This addition is typically the rate-limiting step and leads to the formation of a β-hydroxyphosphonate intermediate. wikipedia.org This intermediate then undergoes elimination to form the alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed during workup. alfa-chemistry.comorganic-chemistry.org